2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a pyrazolyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide typically involves multiple steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Synthesis of the pyrazolyl group: The pyrazolyl group can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones.
Formation of the piperidinyl group: This involves the reduction of pyridine derivatives or the cyclization of appropriate amines.
Coupling reactions: The final step involves coupling the benzyloxy, pyrazolyl, and piperidinyl groups through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrazolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazolyl derivatives.
Scientific Research Applications
2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyrazolyl and piperidinyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
- 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)ethanamide
- 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-11-17(21-20-14)22-9-7-16(8-10-22)19-18(23)13-24-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRHMAQUCBEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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